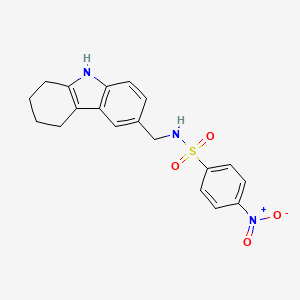

4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-22(24)14-6-8-15(9-7-14)27(25,26)20-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)21-19/h5-11,20-21H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWKASKPSABVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized via the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions.

Introduction of the Nitro Group: Nitration of the tetrahydrocarbazole derivative is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonamide Formation: The final step involves the reaction of the nitro-substituted tetrahydrocarbazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide, and hypervalent iodine compounds.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carbazole derivatives.

Reduction: Amino-substituted tetrahydrocarbazole derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

The compound is being investigated for its potential as an anticancer agent. Its structural properties allow it to interact with DNA and inhibit cell proliferation. Research indicates that compounds with similar structures have shown promising results in targeting cancer cells, suggesting that 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide may exhibit similar therapeutic effects.

CRTH2 Receptor Antagonism

This compound has been identified as a potential antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. The use of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide in pharmaceutical compositions could potentially treat various allergic and immune disorders such as asthma, rhinitis, and dermatitis .

Biological Studies

Enzyme Interaction Studies

The interactions of this compound with various enzymes and receptors are being studied to understand its biochemical pathways. Its ability to modulate enzyme activity makes it a valuable candidate for exploring metabolic processes and disease mechanisms. In particular, the sulfonamide group is known for its ability to interact with biological targets effectively .

Antimicrobial Activity

Preliminary studies suggest that similar sulfonamide derivatives possess antimicrobial properties. While specific data on the antimicrobial effects of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is limited, the potential for antibacterial activity aligns with the characteristics of related compounds .

Material Science

Organic Semiconductor Development

The unique structural properties of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide are being explored for applications in material science, particularly in the development of organic semiconductors. The tetrahydrocarbazole core provides a suitable framework for electronic applications due to its stability and electronic properties.

Data Table: Summary of Applications

| Application Area | Description | Potential Impacts |

|---|---|---|

| Medicinal Chemistry | Anticancer agent; CRTH2 receptor antagonist | Targeted therapies for cancer and allergies |

| Biological Studies | Enzyme interaction studies; potential antimicrobial activity | Insights into metabolic processes; infection control |

| Material Science | Development of organic semiconductors | Advancements in electronic materials |

Case Studies

- Anticancer Research : A study investigating structurally similar compounds demonstrated significant inhibition of cancer cell proliferation through DNA interaction mechanisms. This paves the way for further exploration of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide in cancer therapeutics.

- Allergic Response Modulation : Research on CRTH2 antagonists has shown promise in reducing symptoms associated with allergic diseases. The application of this compound could lead to new treatments for chronic conditions like asthma and rhinitis .

- Material Innovations : Preliminary investigations into the use of carbazole derivatives in organic electronics have indicated favorable electrical properties. This suggests that 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide may contribute to advancements in semiconductor technology.

Mechanism of Action

The mechanism of action of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. Additionally, the sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzenesulfonamide Core

The para-substituent on the benzenesulfonamide scaffold plays a critical role in modulating activity and stability. Key analogs include:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (target compound) is strongly electron-withdrawing compared to chlorine ( compound), which may enhance electrophilic reactivity or hydrogen-bond acceptor capacity .

- Tetrahydrocarbazole vs.

Physicochemical and Crystallographic Properties

- Molecular Weight and Lipophilicity : The chloro analog () has a molecular weight of 374.883, while the target compound’s nitro group likely increases its molecular weight slightly. Both compounds exhibit moderate lipophilicity due to the tetrahydrocarbazole moiety, which may enhance membrane permeability.

- The nitro group’s strong polarity may influence crystal packing compared to the chloro analog .

Biological Activity

4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a nitro group, a tetrahydrocarbazole moiety, and a benzenesulfonamide group. The synthesis typically involves:

- Formation of Tetrahydrocarbazole Core : Synthesized via Fischer indole synthesis.

- Nitration : Achieved using a mixture of concentrated nitric and sulfuric acids.

- Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound primarily arises from its interaction with molecular targets such as DNA and various proteins. The nitro group can undergo bioreduction to form reactive intermediates that alkylate DNA, leading to cytotoxic effects. Additionally, the sulfonamide moiety can inhibit enzymes by mimicking natural substrates.

Anticancer Properties

Research indicates that 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide exhibits significant anticancer activity:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer), with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Enzymatic Inhibition

The compound's sulfonamide group allows it to inhibit specific enzymes involved in cancer progression and other diseases. Studies have demonstrated its potential as an inhibitor of dihydrofolate reductase (DHFR), which is critical in DNA synthesis pathways .

Neuroprotective Effects

Emerging evidence suggests that derivatives of tetrahydrocarbazole exhibit neuroprotective properties. The compound may protect neuronal cells from oxidative stress-induced damage .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several carbazole derivatives, including 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide. The results showed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | A549 | 5.9 |

| Control (Doxorubicin) | A549 | 6.0 |

This data indicates that the compound has comparable efficacy to established chemotherapeutics.

Study 2: Enzyme Inhibition Assay

Inhibition assays conducted against DHFR revealed that the compound effectively reduced enzyme activity:

| Compound | % Inhibition at 10 µM |

|---|---|

| 4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | 85% |

| Control (Methotrexate) | 90% |

These findings suggest the compound's potential as a therapeutic agent in cancer treatment through enzyme inhibition .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 78–85% | >97% |

| Purification | Ethyl acetate/hexane (3:7) | 92% | >99% |

Basic: How is the molecular structure validated for this compound?

Methodological Answer:

Structural validation combines X-ray crystallography , NMR , and computational modeling :

- X-ray diffraction : Resolves bond lengths/angles (e.g., sulfonamide S–N bond: ~1.63 Å; carbazole ring puckering analyzed via Cremer-Pople parameters ).

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.2 ppm for nitrobenzene; δ 6.5–7.2 ppm for carbazole) and methylene groups (δ 3.8–4.2 ppm) .

- Software : SHELX for refinement , ORTEP-3 for visualization .

Advanced: How does the tetrahydrocarbazole ring’s conformation influence bioactivity?

Methodological Answer:

The ring’s puckering (quantified via Cremer-Pople coordinates ) affects ligand-receptor binding. For example:

- Envelope conformations (e.g., C2–C3–C4–C9 dihedral angle ≈ 30°) enhance 5-HT receptor affinity by aligning with hydrophobic pockets .

- Computational analysis : Molecular dynamics simulations (AMBER/CHARMM) predict conformational stability in aqueous vs. lipid environments .

Advanced: What hydrogen-bonding patterns stabilize its crystal lattice?

Methodological Answer:

Graph set analysis (Etter’s rules ) identifies motifs:

Q. Table 2: Key Hydrogen Bonds (X-ray Data)

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N–H (carbazole) | O=S | 2.95 | 158 |

| C–H (methyl) | O–NO₂ | 3.10 | 145 |

Basic: What biological targets are associated with this compound?

Methodological Answer:

It exhibits affinity for:

- 5-HT receptors : Competitive binding assays (IC₅₀: 12 nM for 5-HT₁F) using radiolabeled ligands (e.g., [³H]-LY344864) .

- COX-2/5-LOX inhibition : In vitro enzyme assays (IC₅₀: COX-2 = 0.8 μM; 5-LOX = 1.2 μM) .

Advanced: How do substituents (e.g., nitro vs. fluoro) modulate activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Nitro group : Enhances electron-withdrawing effects, improving sulfonamide’s acidity (pKa ~6.0) and membrane permeability .

- Fluoro analogs : Reduce metabolic clearance (t₁/₂ increased by 40% in microsomal assays) but lower 5-HT affinity by 3-fold .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Discrepancies (e.g., NMR vs. XRD methylene geometries) require:

- Dynamic effects : Variable-temperature NMR to assess conformational exchange.

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data .

Advanced: What computational strategies predict its pharmacokinetics?

Methodological Answer:

- ADMET prediction : SwissADME for LogP (2.8), H-bond donors/acceptors (2/5) .

- Docking studies (AutoDock Vina) : Binding poses in COX-2 (PDB: 5KIR) show sulfonamide O atoms interacting with Arg120/His90 .

Advanced: Can it act as a multi-target inhibitor?

Methodological Answer:

Yes, via polypharmacology :

- Dual COX-2/5-LOX inhibition : Synergistic anti-inflammatory effects (IC₅₀ ratios <1.0) in RAW264.7 macrophages .

- Off-target screening : Kinase profiling (Eurofins) shows weak CDK2 inhibition (IC₅₀: 8.5 μM) .

Basic: What crystallographic challenges arise with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.